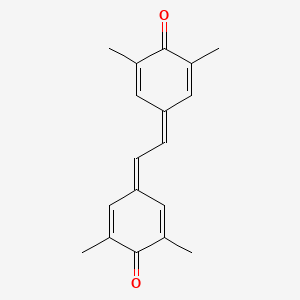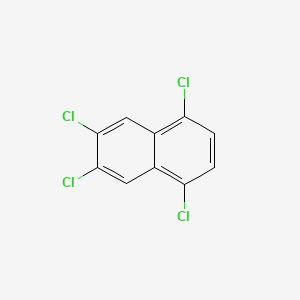
trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C25H38O2 and a molecular weight of 370.577 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate involves several steps. The synthetic route typically includes the esterification of 4-propylphenyl and 4’-propylbicyclohexyl-4-carboxylic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Analyse Des Réactions Chimiques
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate can be compared with other similar compounds, such as:
trans,trans-4-(trans-4-Butylcyclohexyl)-phenyl 4’-propylbicyclohexyl-4-carboxylate: This compound has a similar structure but with a butyl group instead of a propyl group.
4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bicyclohexane]-4-carboxylate: This compound has a pentyl group instead of a propyl group.
The uniqueness of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate lies in its specific molecular structure, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
97564-42-6 |
|---|---|
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(4-propylphenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,17-19,21-23H,3-8,11-16H2,1-2H3 |
Clé InChI |
JHDGZPSFHYZDNF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


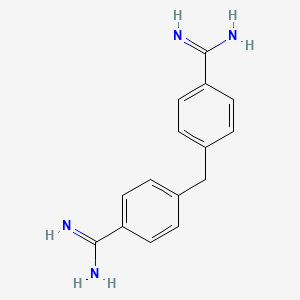
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
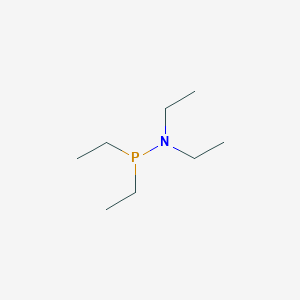

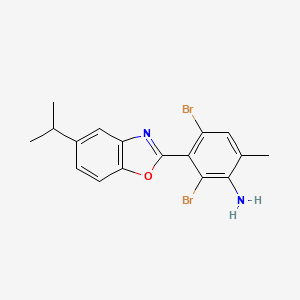
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
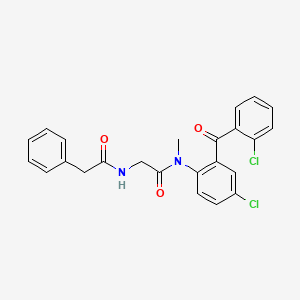

![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
